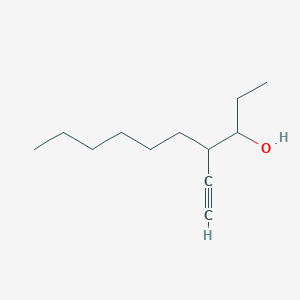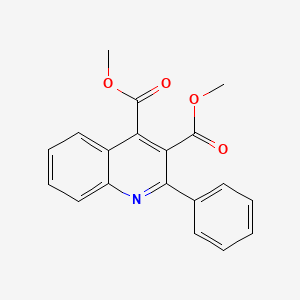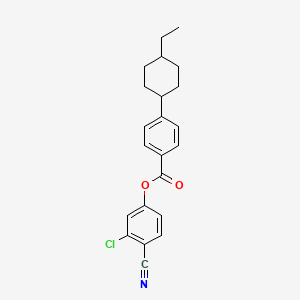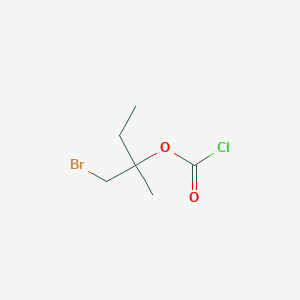![molecular formula C18H14FNO B14375973 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one CAS No. 88687-24-5](/img/structure/B14375973.png)
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydroindeno pyridinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-(2-fluorobenzoyl) malononitrile with a suitable catalyst and solvent under controlled conditions. The reaction mixture is then subjected to reduction reactions using catalysts such as palladium hydroxide and Raney nickel .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to minimize impurities and maximize the yield .
化学反応の分析
Types of Reactions
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using catalysts like palladium hydroxide and Raney nickel.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium hydroxide and Raney nickel in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate for treating acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Biology: The compound’s inhibitory effects on specific enzymes make it a valuable tool for studying enzyme kinetics and inhibition mechanisms.
作用機序
The mechanism of action of 5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one involves its interaction with molecular targets such as H+,K±ATPase. This interaction inhibits the enzyme’s activity, leading to a reduction in gastric acid secretion. The compound’s high affinity for the enzyme and its prolonged duration of action make it a potent inhibitor .
類似化合物との比較
Similar Compounds
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): A potassium-competitive acid blocker with similar inhibitory effects on gastric acid secretion.
2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine: Another compound with a fluorophenyl group and pyridine ring, used in medicinal chemistry.
Uniqueness
5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit H+,K±ATPase with high potency and prolonged action sets it apart from other similar compounds .
特性
CAS番号 |
88687-24-5 |
|---|---|
分子式 |
C18H14FNO |
分子量 |
279.3 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-1,3,4,5-tetrahydroindeno[1,2-b]pyridin-2-one |
InChI |
InChI=1S/C18H14FNO/c19-15-8-4-3-7-13(15)17-11-5-1-2-6-12(11)18-14(17)9-10-16(21)20-18/h1-8,17H,9-10H2,(H,20,21) |
InChIキー |
ZWTRFFRZMDKGEF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C(C3=CC=CC=C32)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)

![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)


![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)

![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)

